

Physicochemical Characteristics of 5-Ethyl-2-nonanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Ethyl-2-nonanol*

Cat. No.: *B092646*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **5-Ethyl-2-nonanol** (CAS No. 103-08-2). The information is compiled for use by researchers, scientists, and professionals in drug development and related fields. This document summarizes key physical and chemical data, outlines experimental methodologies for their determination, and presents logical workflows relevant to the compound's synthesis and application.

Core Physicochemical Data

5-Ethyl-2-nonanol is a branched-chain secondary alcohol.^[1] Its molecular structure, consisting of a nine-carbon chain with an ethyl group at the fifth position and a hydroxyl group at the second, imparts specific properties that are valuable in various chemical applications, including as a fragrance, flavoring agent, and a chemical intermediate.^[1]

The following table summarizes the key physicochemical properties of **5-Ethyl-2-nonanol**.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₂₄ O	[1] [2]
Molecular Weight	172.31 g/mol	[1] [2]
IUPAC Name	5-ethylnonan-2-ol	[1] [2]
CAS Registry Number	103-08-2	[1] [2]
Appearance	Colorless liquid	[1]
Boiling Point	223-225 °C @ 760 mmHg	[1]
Density	0.826-0.845 g/cm ³	[1]
Flash Point	99.2 °C (211.0 °F) TCC	[1] [3]
Vapor Pressure	0.02 mmHg @ 25 °C (estimated)	[1] [3]
Solubility in Water	57.47 mg/L @ 25 °C (estimated)	[3]
logP (Octanol/Water Partition Coefficient)	4.093 (estimated)	[3]
Refractive Index	1.435	[1]
InChI	InChI=1S/C11H24O/c1-4-6-7-11(5-2)9-8-10(3)12/h10-12H,4-9H2,1-3H3	[1] [2]
SMILES	CCCCC(CC)CCC(C)O	[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **5-Ethyl-2-nonanol** are outlined below. These are generalized procedures and may be adapted based on specific laboratory conditions and equipment.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of **5-Ethyl-2-nonanol** can be determined using the Thiele tube method, which is suitable for small sample volumes.[\[4\]](#)

Apparatus:

- Thiele tube
- Thermometer (calibrated)
- Capillary tube (sealed at one end)
- Small test tube
- Heating oil (e.g., mineral oil)
- Bunsen burner or heating mantle
- Rubber band or wire for attaching the test tube to the thermometer

Procedure:

- A small amount of **5-Ethyl-2-nonanol** (a few milliliters) is placed into the small test tube.
- The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.
- The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- The assembly is clamped and immersed in the Thiele tube filled with heating oil, ensuring the heat is distributed evenly.
- The side arm of the Thiele tube is gently heated.
- As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
- Heating is continued until a continuous and rapid stream of bubbles is observed.

- The heat source is then removed, and the apparatus is allowed to cool.
- The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Determination of Density

The density of liquid **5-Ethyl-2-nonanol** can be determined using a pycnometer or a digital density meter.

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)
- Analytical balance
- Thermostat or water bath

Procedure (using a pycnometer):

- The pycnometer is thoroughly cleaned, dried, and its empty weight is recorded.
- The pycnometer is filled with distilled water of a known temperature and weighed to determine the volume of the pycnometer.
- The pycnometer is then emptied, dried, and filled with **5-Ethyl-2-nonanol**.
- The filled pycnometer is brought to the desired temperature (e.g., 20 °C) in a thermostat.
- The pycnometer is weighed again to determine the mass of the **5-Ethyl-2-nonanol**.
- The density is calculated by dividing the mass of the **5-Ethyl-2-nonanol** by the volume of the pycnometer.

Determination of Solubility in Water

The aqueous solubility of **5-Ethyl-2-nonanol** can be determined by the shake-flask method.

Apparatus:

- Conical flasks with stoppers
- Shaking incubator or magnetic stirrer
- Centrifuge
- Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

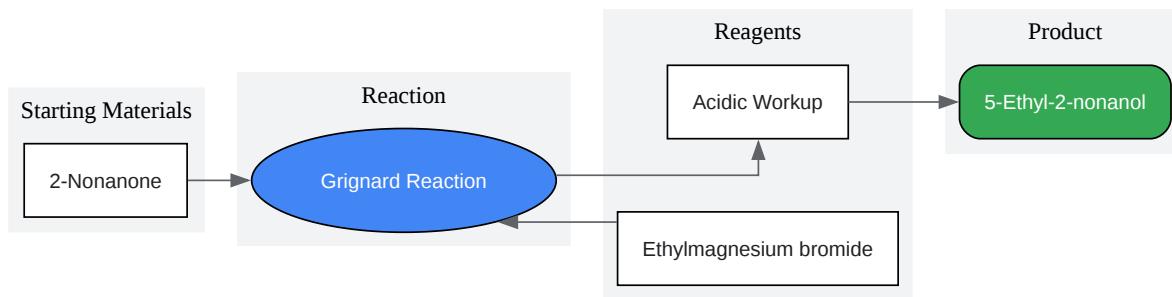
- An excess amount of **5-Ethyl-2-nonanol** is added to a known volume of distilled water in a conical flask.
- The flask is sealed and agitated in a shaking incubator at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After shaking, the mixture is allowed to stand to allow for phase separation.
- An aliquot of the aqueous phase is carefully removed and centrifuged to separate any undissolved micro-droplets.
- The concentration of **5-Ethyl-2-nonanol** in the clear aqueous phase is then determined using a suitable analytical technique like GC-MS.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The ^1H NMR spectrum of **5-Ethyl-2-nonanol** can be recorded on an instrument such as a Varian A-60.^[5] The sample can be prepared by dissolving it in a suitable deuterated solvent (e.g., CDCl_3).
- ^{13}C NMR: The ^{13}C NMR spectrum can be obtained from a sample prepared in a suitable deuterated solvent.^[2]

Infrared (IR) Spectroscopy: The IR spectrum of **5-Ethyl-2-nonanol** can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.^[2] The sample can be analyzed as a neat

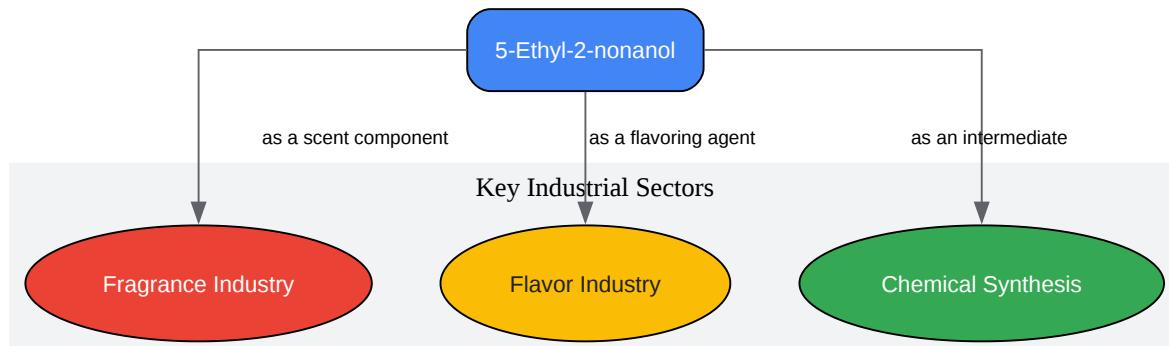

liquid between two salt plates (e.g., NaCl or KBr) or as a vapor.^[2] For a condensed phase spectrum, the sample can be prepared as a solution in a solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂).^[6]

Synthesis and Application Workflows

5-Ethyl-2-nonanol can be synthesized through various routes, with the choice of method often depending on the desired purity and yield.^[1] It finds applications in several industries due to its characteristic odor and solvent properties.^[1]

Synthesis Workflow

The following diagram illustrates a common synthetic route to **5-Ethyl-2-nonanol**.



[Click to download full resolution via product page](#)

Caption: A plausible synthetic workflow for **5-Ethyl-2-nonanol** via a Grignard reaction.

Industrial Applications

The diverse applications of **5-Ethyl-2-nonanol** stem from its unique molecular structure.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 5-Ethyl-2-nonal | 103-08-2 [smolecule.com]
- 2. 5-Ethyl-2-nonal | C11H24O | CID 7634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-ethyl-2-nonal, 103-08-2 [thegoodsentscompany.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-Nonanol, 5-ethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Physicochemical Characteristics of 5-Ethyl-2-nonal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b092646#physicochemical-characteristics-of-5-ethyl-2-nonal\]](https://www.benchchem.com/product/b092646#physicochemical-characteristics-of-5-ethyl-2-nonal)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com